Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester
CAS No.: 936130-71-1
Cat. No.: VC5329105
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78
* For research use only. Not for human or veterinary use.
![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester - 936130-71-1](/images/structure/VC5329105.png)
Specification
CAS No. | 936130-71-1 |
---|---|
Molecular Formula | C15H20ClNO2 |
Molecular Weight | 281.78 |
IUPAC Name | methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate |
Standard InChI | InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3 |
Standard InChI Key | IGTIECNRJMVQEA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate, reflects its two primary functional groups: a methyl ester at the para position of benzoic acid and a piperidine ring substituted with a 2-chloroethyl group at the 4-position. The piperidine nitrogen forms a critical bridge between the aromatic and aliphatic components, influencing both steric and electronic properties.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 936130-71-1 |
Molecular Formula | |
Molecular Weight | 281.78 g/mol |
SMILES Notation | COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl |
InChI Key | IGTIECNRJMVQEA-UHFFFAOYSA-N |
The SMILES string highlights the methyl ester (COC(=O)-), the para-substituted benzene ring (C1=CC=C(C=C1)), and the piperidine-chloroethyl side chain (N2CCC(CC2)CCCl).
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate involves multi-step protocols, often starting from 4-hydroxybenzoic acid derivatives. A representative pathway includes:
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Esterification: 4-Hydroxybenzoic acid is methylated using methanol under acidic conditions to form methyl 4-hydroxybenzoate.
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Alkylation: The hydroxyl group is substituted with a piperidine-chloroethyl side chain via nucleophilic displacement. For example, reacting methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate .
Key Reaction Conditions:
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
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Catalyst: Palladium or nickel catalysts may facilitate coupling reactions in related syntheses .
Challenges and Optimization
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Regioselectivity: Ensuring substitution occurs exclusively at the para position requires careful control of reaction conditions .
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Byproduct Formation: Competing reactions, such as over-alkylation or ester hydrolysis, are mitigated by stoichiometric precision and inert atmospheres .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Property | Value/Description |
---|---|
Melting Point | Not reported |
Boiling Point | Estimated >300°C (decomposition likely) |
Density | ~1.2 g/cm³ (analogous esters) |
Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
Stability | Hydrolytically sensitive under acidic/basic conditions |
The compound’s vapor pressure is predicted to be low (<0.1 mmHg at 25°C), reducing volatility risks .
Applications in Research
Pharmaceutical Intermediate
The piperidine-chloroethyl motif is prevalent in neurologically active compounds. For example:
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Antipsychotic Agents: Piperidine derivatives modulate dopamine and serotonin receptors.
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Anticancer Candidates: Chloroethyl groups enable alkylation of DNA, a mechanism exploited in chemotherapeutics .
Organic Synthesis
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Cross-Coupling Reactions: The aryl halide-like reactivity of the chloroethyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis .
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Ligand Design: Piperidine esters serve as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations .
Supplier | Location | Purity | Contact Information |
---|---|---|---|
Aikon International Limited | China | >95% | qzhang@aikonchem.com |
Shanghai Kaiwei Chemical | China | >98% | service@aiviche.com |
These suppliers provide the compound for research purposes, with prices typically ranging from $200–$500 per gram .
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